molecular formula C30H26N2O2 B12908568 Isopentyl 4'-phenyl-[2,2'-biquinoline]-4-carboxylate CAS No. 62726-08-3

Isopentyl 4'-phenyl-[2,2'-biquinoline]-4-carboxylate

Cat. No.: B12908568
CAS No.: 62726-08-3
M. Wt: 446.5 g/mol
InChI Key: ASFOUEMNXRJIBL-UHFFFAOYSA-N
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Description

Isopentyl 4’-phenyl-[2,2’-biquinoline]-4-carboxylate is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, features an isopentyl group, a phenyl group, and a biquinoline structure, making it a unique and potentially valuable molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isopentyl 4’-phenyl-[2,2’-biquinoline]-4-carboxylate typically involves multi-step organic reactions. One common approach is to start with the synthesis of the biquinoline core, followed by the introduction of the phenyl and isopentyl groups. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Isopentyl 4’-phenyl-[2,2’-biquinoline]-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under specific conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives. Substitution reactions can result in a variety of functionalized quinoline compounds.

Scientific Research Applications

Isopentyl 4’-phenyl-[2,2’-biquinoline]-4-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development for various diseases.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and fluorescent dyes.

Mechanism of Action

The mechanism of action of Isopentyl 4’-phenyl-[2,2’-biquinoline]-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other biomolecules, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways or interact with DNA to exert its effects.

Comparison with Similar Compounds

Similar Compounds

    Isoamyl phenylacetate: A related ester with a similar isopentyl group but different aromatic structure.

    Nickel chloride complexes with substituted 4’-phenyl-2’,2’6’,2’'-terpyridine ligands: Compounds with similar phenyl and quinoline structures but different metal coordination.

Uniqueness

Isopentyl 4’-phenyl-[2,2’-biquinoline]-4-carboxylate is unique due to its specific combination of functional groups and structural features

Properties

CAS No.

62726-08-3

Molecular Formula

C30H26N2O2

Molecular Weight

446.5 g/mol

IUPAC Name

3-methylbutyl 2-(4-phenylquinolin-2-yl)quinoline-4-carboxylate

InChI

InChI=1S/C30H26N2O2/c1-20(2)16-17-34-30(33)25-19-29(32-27-15-9-7-13-23(25)27)28-18-24(21-10-4-3-5-11-21)22-12-6-8-14-26(22)31-28/h3-15,18-20H,16-17H2,1-2H3

InChI Key

ASFOUEMNXRJIBL-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCOC(=O)C1=CC(=NC2=CC=CC=C21)C3=NC4=CC=CC=C4C(=C3)C5=CC=CC=C5

Origin of Product

United States

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